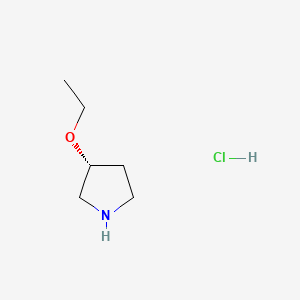

(R)-3-Ethoxy-pyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-ethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSSBFJFGPYMNJ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Ethoxy Pyrrolidine Hydrochloride

Direct Synthetic Routes to (R)-3-Ethoxy-pyrrolidine Hydrochloride

Direct methods aim to establish the (R)-stereochemistry at the 3-position of the pyrrolidine (B122466) ring through asymmetric reactions. These strategies often involve the use of chiral catalysts or reagents to control the stereochemical outcome.

Asymmetric Alkylation and Etherification Strategies

Asymmetric alkylation and etherification represent a direct approach to installing the chiral ethoxy group. A common strategy involves the etherification of a chiral alcohol precursor, such as (R)-N-protected-3-hydroxypyrrolidine.

One of the most reliable methods for this transformation is the Williamson ether synthesis . This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an ethylating agent like ethyl iodide or ethyl bromide. masterorganicchemistry.comwikipedia.org To form (R)-3-Ethoxy-pyrrolidine, one would start with (R)-N-protected-3-hydroxypyrrolidine. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. youtube.comyoutube.com This nucleophilic alkoxide then attacks the ethyl halide in an SN2 reaction, leading to the formation of the ether with inversion of configuration not being a concern at the oxygen atom. masterorganicchemistry.comwikipedia.orgyoutube.com The choice of protecting group on the nitrogen is crucial to prevent side reactions and ensure solubility.

Figure 1: Williamson ether synthesis for the preparation of N-protected (R)-3-ethoxypyrrolidine.

Figure 1: Williamson ether synthesis for the preparation of N-protected (R)-3-ethoxypyrrolidine.Another powerful method for etherification is the Mitsunobu reaction . wikipedia.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration at the carbon center, which is a key feature for stereocontrol. nih.govorganic-chemistry.org To synthesize (S)-3-Ethoxy-pyrrolidine, one could start with (R)-N-protected-3-hydroxypyrrolidine, ethanol, and the standard Mitsunobu reagents: a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, followed by SN2 attack by the ethanol-derived nucleophile. organic-chemistry.orgtcichemicals.com To obtain the desired (R)-enantiomer of the ethoxy-pyrrolidine via this method, one would need to start with the opposite enantiomer of the alcohol, (S)-N-protected-3-hydroxypyrrolidine.

Figure 2: Mitsunobu reaction showing inversion of stereochemistry.

Figure 2: Mitsunobu reaction showing inversion of stereochemistry.Table 1: Comparison of Etherification Strategies

| Method | Starting Material for (R)-Product | Key Reagents | Stereochemical Outcome | Key Advantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | (R)-N-protected-3-hydroxypyrrolidine | Strong base (e.g., NaH), Ethyl Halide (e.g., EtI) | Retention of configuration | High yields, readily available reagents. masterorganicchemistry.com |

| Mitsunobu Reaction | (S)-N-protected-3-hydroxypyrrolidine | PPh₃, DEAD/DIAD, Ethanol | Inversion of configuration | Mild conditions, stereospecific inversion. nih.govorganic-chemistry.org |

Stereoselective Reduction Pathways for Precursors

An alternative strategy involves the asymmetric reduction of a prochiral ketone, specifically N-protected-pyrrolidin-3-one. The resulting chiral alcohol, (R)-N-protected-3-hydroxypyrrolidine, can then be converted to the target ethoxy derivative as described in the previous section.

The development of catalytic asymmetric reductions has provided powerful tools for this transformation. Keto reductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. nih.gov The use of a suitable KRED can provide access to (R)-N-Boc-3-hydroxypyrrolidine directly from N-Boc-3-pyrrolidinone. nih.gov

Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction, also offer excellent stereocontrol. This method employs a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane (B79455) (BH₃) to reduce ketones asymmetrically. By selecting the appropriate enantiomer of the oxazaborolidine catalyst, one can selectively produce either the (R) or (S) alcohol.

Table 2: Stereoselective Reduction of N-Boc-pyrrolidin-3-one

| Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Keto Reductase (KRED) | (R) or (S)-N-Boc-3-hydroxypyrrolidine | Often >99% | nih.gov |

| CBS Reduction | Chiral Oxazaborolidine, Borane | (R) or (S)-N-Boc-3-hydroxypyrrolidine | Typically high | N/A |

Chemoenzymatic Approaches to Chiral Pyrrolidines

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to create chiral intermediates that are then converted to the final product through chemical reactions. nih.gov These methods are valued for their environmental friendliness and high enantiomeric purity. nih.govnih.gov

One approach is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of N-protected-3-hydroxypyrrolidine could be acylated using a lipase, such as Pseudomonas cepacia Lipase (PCL), which selectively acylates one enantiomer, leaving the other unreacted. nih.gov For example, lipase-catalyzed hydrolysis of racemic butyrates has been used to synthesize chiral muscarinic antagonists. nih.gov This allows for the separation of the two enantiomers.

A more direct route combines photochemistry with enzymatic catalysis. A one-pot photoenzymatic process can convert pyrrolidine into chiral N-Boc-protected 3-hydroxypyrrolidines. nih.gov This method involves a regioselective photooxyfunctionalization to create the intermediate N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic reduction using a keto reductase (KRED) to yield the chiral alcohol with excellent conversion and enantiomeric excess (>99%). nih.gov The resulting (R)-N-Boc-3-hydroxypyrrolidine is then a direct precursor for etherification to (R)-3-Ethoxy-pyrrolidine.

Another biocatalytic approach involves the use of amine transaminases (ATAs) for the asymmetric synthesis of N-Boc-3-aminopyrrolidine from N-Boc-3-pyrrolidinone, which can also serve as a versatile chiral building block. nih.gov

Multicomponent Reaction Strategies for Pyrrolidine Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tandfonline.comyoutube.com These reactions are attractive for building complex molecular scaffolds like the pyrrolidine ring due to their atom economy and operational simplicity. tandfonline.comacs.org

A common MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving an azomethine ylide. tandfonline.comacs.org An azomethine ylide, which acts as a 1,3-dipole, can be generated in situ from the reaction of an α-amino acid and an aldehyde. This ylide then reacts with a dipolarophile (an alkene) to construct the five-membered pyrrolidine ring. tandfonline.com The stereochemistry of the final product can be controlled by using a chiral catalyst or chiral starting materials.

For example, dirhodium(II) salts can catalyze the three-component reaction of an imine, a diazo compound, and an alkene to form substituted pyrrolidines. acs.orgacs.org By carefully selecting the components and reaction conditions, it is possible to construct highly functionalized pyrrolidine rings diastereoselectively. acs.org While direct synthesis of (R)-3-Ethoxy-pyrrolidine via an MCR is not explicitly detailed in the provided results, the modularity of MCRs suggests that a combination of an appropriate aldehyde, an amino ester, and an ethoxy-containing alkene could potentially be used to construct the desired scaffold. tandfonline.comrsc.org

Derivatization from Chiral Pool Precursors

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. This approach leverages the inherent chirality of these molecules to produce complex chiral targets.

Exploitation of L-Proline and its Analogues in Enantiopure Synthesis

L-proline and its derivatives, such as L-hydroxyproline, are abundant and versatile chiral pool starting materials for the synthesis of substituted pyrrolidines. nih.gov L-proline itself can be a precursor, though it requires significant functional group manipulation. For instance, L-proline can be converted to L-prolinamide or undergo decarboxylation to form pyrrolidine, which would then require asymmetric functionalization. youtube.comgoogle.com

A more direct and widely used precursor for 3-substituted pyrrolidines is 4-hydroxy-L-proline (a trans-4-hydroxyproline). While this provides the pyrrolidine ring with a hydroxyl group, its position at C-4 and its stereochemistry are fixed. Synthesizing a 3-hydroxy derivative from this precursor is complex.

However, the less common isomer, trans-3-hydroxy-L-proline, is an ideal precursor. The synthesis of trans-3-hydroxy-L-proline can be achieved biocatalytically. Ectoine hydroxylases, particularly from Streptomyces cattleya, have been shown to selectively hydroxylate L-proline at the C-3 position to produce trans-3-hydroxy-L-proline. nih.gov Once this chiral amino acid is obtained, the carboxyl group can be reduced to a hydroxymethyl group, which can then be removed, or the entire molecule can be protected and the hydroxyl group at C-3 can be etherified using methods like the Williamson ether synthesis. The final step would involve removing the protecting groups and converting the compound to its hydrochloride salt.

The synthesis of macromolecular 3-hydroxyproline (B1217163) has also been studied in human fibroblast cultures, indicating natural pathways for its formation. nih.gov

Transformation of Chiral Hydroxy-pyrrolidine Intermediates

The primary route to this compound involves the etherification of a chiral precursor, (R)-3-hydroxypyrrolidine. To achieve this transformation effectively and without side reactions, the nitrogen atom of the pyrrolidine ring is typically protected. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, leading to the intermediate N-Boc-(R)-3-hydroxypyrrolidine. This intermediate is commercially available or can be synthesized from (R)-3-hydroxypyrrolidine. researchgate.netrsc.orgsigmaaldrich.com

The conversion of the hydroxyl group to an ethoxy group is most commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This well-established S\textsubscript{N}2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide.

A typical procedure would involve the following steps:

Deprotonation: The N-Boc-(R)-3-hydroxypyrrolidine is treated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this step, typically used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comfrancis-press.com The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive NaH with atmospheric moisture.

Etherification: An excess of an ethylating agent, such as ethyl iodide (EtI), is then added to the reaction mixture. The alkoxide displaces the iodide in an S\textsubscript{N}2 reaction to form the desired ether, N-Boc-(R)-3-ethoxypyrrolidine. The reaction is often heated to between 50-100 °C to ensure completion, which can take from 1 to 8 hours. byjus.comwikipedia.org

Work-up: After the reaction is complete, the mixture is cooled and quenched, typically with water. The product is then extracted into an organic solvent, and the organic layer is washed and dried to yield the crude N-Boc-(R)-3-ethoxypyrrolidine.

The table below summarizes the typical reagents and conditions for this transformation.

| Step | Reagent | Solvent | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Dichloromethane (B109758) (DCM) or similar | Room temperature |

| Deprotonation | Sodium hydride (NaH) | DMF or THF | 0 °C to room temperature |

| Etherification | Ethyl iodide (EtI) or Ethyl bromide (EtBr) | DMF or THF | 50-100 °C, 1-8 hours |

Purification and Isolation Techniques in Chiral Amine Synthesis

The final step in the synthesis of this compound is its purification and isolation to obtain a product of high chemical and enantiomeric purity. A combination of techniques is typically employed.

Following the deprotection of the Boc group, the reaction mixture contains the desired (R)-3-ethoxypyrrolidine hydrochloride salt, as well as byproducts from the deprotection step (e.g., tert-butanol (B103910) and isobutylene (B52900) if TFA is used). An initial workup may involve washing with a non-polar organic solvent to remove these byproducts.

Crystallization is the most common and effective method for the final purification of the hydrochloride salt. unifr.ch The choice of solvent system is critical for obtaining high purity crystals. nih.gov A good solvent system will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the selective crystallization of the desired product while impurities remain in the solution. pitt.edu

For amine hydrochlorides, common crystallization solvents include:

Alcohol/Ether mixtures: For example, dissolving the crude salt in a minimal amount of a hot alcohol like isopropanol (B130326) or ethanol, followed by the slow addition of a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity is observed. Cooling the mixture then induces crystallization.

Ester/Alkane mixtures: Solvents like ethyl acetate (B1210297) can be used in a similar manner, with an alkane such as heptane (B126788) or hexane (B92381) used as the anti-solvent.

The purity of the final product is typically assessed by techniques such as:

High-Performance Liquid Chromatography (HPLC): To determine chemical purity. Chiral HPLC can be used to confirm the enantiomeric excess (e.e.) of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Melting Point Analysis: A sharp melting point range is indicative of high purity.

The table below summarizes the purification and isolation process.

| Step | Technique | Solvents/Reagents | Purpose |

| Initial Workup | Liquid-liquid extraction/washing | Water, non-polar organic solvents | Removal of soluble impurities |

| Salt Formation | Treatment with HCl | HCl in diethyl ether, dioxane, or isopropanol | Conversion of the free amine to the stable hydrochloride salt |

| Final Purification | Crystallization | Isopropanol/diethyl ether, ethanol/MTBE, ethyl acetate/heptane | Removal of remaining impurities and isolation of the pure product |

| Analysis | HPLC, Chiral HPLC, NMR, Melting Point | - | Confirmation of purity, structure, and stereochemistry |

Stereoselective Aspects in the Synthesis and Reactions of R 3 Ethoxy Pyrrolidine Hydrochloride

Enantiocontrol and Diastereocontrol Mechanisms

Enantiocontrol (the preferential formation of one enantiomer over the other) and diastereocontrol (the preferential formation of one diastereomer over others) are central to the synthesis of complex molecules like (R)-3-Ethoxy-pyrrolidine hydrochloride. These control mechanisms are typically achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the energy of the transition states leading to different stereoisomers.

The synthesis of chiral pyrrolidines often relies on organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. nih.gov Pyrrolidine-based structures themselves, such as proline and its derivatives, are considered "privileged" organocatalysts due to their efficacy in a wide range of transformations. mdpi.comnih.gov

Organocatalysts: Proline and its derivatives, like diarylprolinol silyl (B83357) ethers, are highly effective in promoting asymmetric reactions. nih.govunibo.it These catalysts typically function by forming a transient, covalently bound intermediate with one of the reactants, such as an enamine or an iminium ion. nih.govmdpi.com The inherent chirality of the catalyst then directs the approach of the second reactant to one face of the intermediate, leading to a highly enantioselective product formation. mdpi.com For instance, the conjugate addition of aldehydes to nitroolefins or the asymmetric Michael addition can be catalyzed by chiral pyrrolidine-based organocatalysts to produce precursors for substituted pyrrolidines with high enantiomeric excess. nih.govrsc.org

A plausible organocatalytic route to a precursor of (R)-3-Ethoxy-pyrrolidine could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral pyrrolidine (B122466) derivative. The resulting product, containing the necessary stereocenter, could then be further elaborated and cyclized.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. C₂-symmetrical pyrrolidines are themselves used as effective chiral auxiliaries. nih.gov In a typical strategy for synthesizing a substituted pyrrolidine, a chiral auxiliary, such as one derived from d- or l-alanine, can be attached to an acyclic precursor. nih.gov This auxiliary then controls the diastereoselective formation of the pyrrolidine ring. For example, the addition of a Grignard reagent to an imine bearing a chiral auxiliary can proceed with high diastereoselectivity, guided by the stereodirecting group on the auxiliary. acs.org Subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine product.

Below is a table summarizing the influence of different organocatalytic systems on the synthesis of chiral pyrrolidines.

| Catalyst Type | Reaction | Typical Precursors | Key Feature |

| Proline-based Catalysts | Aldol Reaction, Michael Addition | Aldehydes, Ketones, Nitroolefins | Forms chiral enamines/iminium ions to direct nucleophilic attack. mdpi.com |

| Diarylprolinol Silyl Ethers | Aldehyde Functionalization | Aldehydes, Electrophiles | Bulky silyl ether group creates a well-defined chiral pocket. nih.govunibo.it |

| Pyrrolidine-based Thioureas | Michael Addition | Enals, Nitromethane | Bifunctional activation through hydrogen bonding and enamine formation. nih.gov |

| Chiral Auxiliaries (e.g., from amino acids) | Alkylation, Cycloadditions | Acyclic imines, Grignard reagents | Temporarily attached to guide the formation of new stereocenters. nih.govacs.orgresearchgate.net |

Metal-mediated reactions are a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. Chiral ligands coordinate to a metal center, creating a chiral catalyst that can differentiate between prochiral faces of a substrate.

Asymmetric Hydrogenation: One of the most powerful methods for creating stereocenters is asymmetric hydrogenation. wikipedia.org This reaction is used to reduce a prochiral double bond (C=C, C=O, C=N) to a single bond, installing one or two new chiral centers with high enantioselectivity. okayama-u.ac.jp For the synthesis of chiral pyrrolidines, a common strategy involves the asymmetric hydrogenation of a cyclic precursor like a pyrroline (B1223166) or a tetrasubstituted enamine. wikipedia.orgokayama-u.ac.jp

Catalysts for these transformations often consist of a transition metal (such as Rhodium, Ruthenium, or Iridium) complexed with a chiral phosphine (B1218219) ligand, like BINAP or DuanPhos. okayama-u.ac.jpajchem-b.com The choice of metal and ligand is crucial for achieving high activity and enantioselectivity. For example, a Rh/DuanPhos catalytic system has demonstrated excellent efficiency (TON up to 10,000) and enantioselectivity (99% ee) in the hydrogenation of an N-acylated β-enamine ester, a key intermediate for a chiral amine. okayama-u.ac.jp A precursor to (R)-3-Ethoxy-pyrrolidine containing a C=C double bond within the five-membered ring could be subjected to asymmetric hydrogenation to establish the desired (R) stereocenter.

Metal-Catalyzed Cyclizations: Various metal catalysts can promote the cyclization of acyclic precursors to form the pyrrolidine ring with stereocontrol.

Palladium-catalyzed cyclization of unsaturated amines can form substituted pyrrolidines. acs.org

Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides a direct route to enantioenriched pyrrolidines. organic-chemistry.org

Copper-promoted intramolecular aminooxygenation of alkene substrates can yield 2,5-disubstituted pyrrolidines with excellent diastereoselectivity (>20:1 dr for cis-products). nih.gov

The table below illustrates examples of metal-mediated transformations for pyrrolidine synthesis.

| Metal/Ligand System | Reaction Type | Substrate Example | Stereochemical Outcome |

| [Rh(cod)₂]OTf / (S)-Ligand | Asymmetric Hydrogenation | Tetrasubstituted Enamine | Chiral Amine (High ee). okayama-u.ac.jp |

| Ru-BINAP | Asymmetric Hydrogenation | α-substituted β-keto ester | Chiral Hydroxy Ester (High ee). okayama-u.ac.jp |

| Copper(II) / TEMPO | Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | cis-2,5-disubstituted pyrrolidine (>20:1 dr). nih.gov |

| Gold(I) / Chiral Ligand | Cycloisomerization/Hydrogenation | Homopropargyl Sulfonamide | Enantioenriched Pyrrolidines. organic-chemistry.org |

Chiral Induction in Functionalization Reactions of the Pyrrolidine Ring

Once the chiral center at C3 of the pyrrolidine ring is established, it can exert a significant influence on the stereochemical outcome of subsequent reactions at other positions on the ring. This phenomenon is known as chiral induction or asymmetric induction. The existing stereocenter makes the two faces of the ring diastereotopic, meaning a reagent will "see" them as different, leading to a preferential attack from one side.

The ethoxy group at the C3 position of (R)-3-Ethoxy-pyrrolidine can direct the approach of reagents through steric hindrance or by coordinating with them. For example, in the functionalization of the nitrogen atom or the adjacent C2 or C4 positions, the bulky ethoxy group can block one face of the ring, forcing an incoming electrophile or nucleophile to approach from the opposite, less hindered face.

Research on related 3-hydroxy-pyrrolidine derivatives has shown that the configuration of the C3 substituent is critical in directing further substitutions. In the design of androgen receptor antagonists, the introduction of a methyl group at the C2 position of a 3-aryl-3-hydroxy-pyrrolidine scaffold showed that the final (2S,3R) configuration was the most favorable for biological activity, highlighting the importance of the relative stereochemistry between the C2 and C3 positions. nih.gov This implies that the existing (R)-stereocenter at C3 directed the incoming methyl group to the (S)-position at C2.

Similarly, the functionalization of the pyrrolidine nitrogen can be influenced by the C3 substituent. The synthesis of complex chiral frameworks based on pyrrolidine has demonstrated that chirality can be induced from a core structure to a shell through non-covalent interactions, guiding the stereochemical outcome of catalytic reactions. researchgate.net In the context of (R)-3-Ethoxy-pyrrolidine, the C3-ethoxy group would likely direct N-alkylation or N-acylation reactions to favor a specific conformation of the product.

Stereochemical Retention and Inversion in Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental reaction class for interconverting functional groups. When a substitution reaction occurs at a chiral center, the stereochemical outcome—retention, inversion, or racemization—is critically dependent on the reaction mechanism. libretexts.orgmasterorganicchemistry.com

The synthesis of this compound itself likely involves a nucleophilic substitution step where an ethoxide ion displaces a leaving group from the C3 position of a suitable (R)-configured pyrrolidine precursor, such as (R)-3-hydroxy-pyrrolidine.

Sₙ2 Pathway (Inversion of Configuration): The Sₙ2 (bimolecular nucleophilic substitution) reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.org This mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org If one were to start with a precursor like (S)-3-mesyloxy-pyrrolidine (where a mesyl group serves as an excellent leaving group), reaction with sodium ethoxide would proceed via an Sₙ2 pathway to yield (R)-3-Ethoxy-pyrrolidine. This stereoinvertive approach is a common strategy in chiral synthesis. The synthesis of pyrrolidine rings from acyclic precursors often involves two consecutive Sₙ2 displacements, for example, when a bismesylate is reacted with a primary amine. acs.org

Sₙ1 Pathway (Racemization): The Sₙ1 (unimolecular nucleophilic substitution) reaction involves the formation of a planar carbocation intermediate after the leaving group departs. libretexts.orgchemistrysteps.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both enantiomers (racemization). libretexts.org This pathway would be undesirable for the synthesis of an enantiomerically pure compound like this compound.

Retention of Configuration: Achieving retention of configuration in a nucleophilic substitution is less common but possible through specific mechanisms, such as a double inversion (two sequential Sₙ2 reactions) or via neighboring group participation. A more straightforward method to form the ether with retention is to start with the corresponding alcohol, (R)-3-hydroxy-pyrrolidine. Deprotonation of the alcohol with a base followed by reaction with an ethylating agent (e.g., ethyl iodide) in a Williamson ether synthesis typically proceeds with retention of configuration because the chiral C-O bond is not broken. nih.gov

The table below summarizes the expected stereochemical outcomes for nucleophilic substitution at the C3 position of a chiral pyrrolidine.

| Reaction Pathway | Mechanism | Stereochemical Outcome | Example |

| Sₙ2 | Bimolecular, backside attack | Inversion of configuration | (S)-3-OMs-pyrrolidine + EtO⁻ → (R)-3-OEt-pyrrolidine |

| Sₙ1 | Unimolecular, carbocation intermediate | Racemization (mixture of R and S) | (R)-3-OTs-pyrrolidine in a protic solvent → Racemic 3-ethoxy-pyrrolidine |

| Williamson Ether Synthesis | Sₙ2 at the ethylating agent | Retention of configuration | (R)-3-OH-pyrrolidine + NaH, then EtI → (R)-3-OEt-pyrrolidine |

R 3 Ethoxy Pyrrolidine Hydrochloride As a Chiral Building Block in Organic Synthesis

Application in the Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry, with the pyrrolidine (B122466) ring serving as a key structural motif in numerous biologically active compounds. Chiral 3-substituted pyrrolidines are particularly valuable as they introduce a stereocenter that can significantly influence the pharmacological properties of the final molecule.

Synthesis of Spirocyclic Pyrrolidine Derivatives

Spirocyclic pyrrolidines, which feature a pyrrolidine ring linked to another ring system through a single shared carbon atom, are of significant interest in drug discovery due to their inherent three-dimensionality and structural rigidity. bohrium.com These characteristics can lead to enhanced binding affinity and selectivity for biological targets. bohrium.com General methods for the synthesis of spirocyclic pyrrolidines often involve [3+2] cycloaddition reactions, where an azomethine ylide reacts with a suitable dipolarophile. ua.estandfonline.comnih.govresearchgate.netrsc.org

While a variety of substituted pyrrolidines can be used to generate the necessary azomethine ylides, specific examples employing (R)-3-Ethoxy-pyrrolidine hydrochloride as the direct precursor for the construction of spirocyclic systems are not prominently reported in the scientific literature. The ethoxy group at the 3-position could, in principle, influence the stereochemical outcome of such cycloadditions, making it a potentially valuable, albeit currently underexplored, building block in this context.

Incorporation into Fused Pyrrolidine Scaffolds

Fused pyrrolidine scaffolds, where the pyrrolidine ring shares two or more atoms with another ring, are prevalent in a wide range of natural products and pharmaceutical agents. The construction of these systems often relies on intramolecular cyclization reactions or cycloaddition strategies. nih.gov The stereochemistry of the starting pyrrolidine derivative is crucial in determining the stereochemical outcome of the final fused product.

The application of this compound in the synthesis of fused pyrrolidine scaffolds has not been specifically detailed in available research. However, the chiral nature of this building block makes it a theoretical candidate for stereoselective syntheses of complex fused systems.

Role in Pyrrolizine and Indolizidine Core Formation

Pyrrolizidine and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a broad spectrum of biological activities. bohrium.comnih.govrsc.orgnih.gov The synthesis of their core structures is a significant area of research in organic chemistry. Many synthetic strategies utilize chiral precursors to control the stereochemistry of the final alkaloid. rsc.orgnih.gov Derivatives of proline and 4-hydroxypyrrolidine are common starting materials for these syntheses. mdpi.com

There is a lack of specific literature documenting the use of this compound in the formation of pyrrolizine or indolizidine cores. The development of synthetic routes starting from 3-alkoxy-substituted pyrrolidines could offer new pathways to novel analogues of these important alkaloids.

Utilization in Scaffold-Based Drug Discovery Research (Focus on Fragment Design and Synthesis)

Scaffold-based drug discovery leverages core molecular frameworks that can be decorated with various substituents to create libraries of compounds for biological screening. The pyrrolidine ring is a highly privileged scaffold in this regard. nih.gov

Design and Synthesis of Three-Dimensional Fragments

In recent years, there has been a significant shift in fragment-based drug discovery (FBDD) towards the use of three-dimensional (3D) fragments. nih.govnih.govwhiterose.ac.uk These 3D fragments are believed to offer better exploration of the chemical space relevant to protein binding pockets compared to their flatter, aromatic counterparts. The non-planar nature of the pyrrolidine ring makes it an excellent starting point for the design of 3D fragments. nih.govnih.govwhiterose.ac.uk The "Rule of Three" provides general guidelines for the properties of molecules suitable for fragment libraries. molport.comh1.co

While the design and synthesis of various substituted pyrrolidine fragments have been reported, specific inclusion of this compound in publicly documented fragment libraries is not found. Its chirality and the presence of both hydrogen bond accepting and donating capabilities (after deprotection of the amine) would make it a theoretically interesting candidate for a 3D fragment library.

Stereochemistry in Ligand Design and Preparation

The stereochemistry of a drug molecule is a critical determinant of its biological activity. masterorganicchemistry.comkhanacademy.org Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the use of chiral building blocks in the synthesis of potential drug candidates is of paramount importance. nih.gov Pyrrolidine derivatives, with their potential for multiple stereocenters, are frequently employed to introduce specific 3D arrangements of functional groups in a ligand.

Although the principle is well-established, specific examples of ligand design and preparation that explicitly start from this compound are not described in the reviewed literature. The defined stereochemistry at the C3 position of this compound makes it a valuable synthon for the stereoselective synthesis of more complex molecules, where the orientation of the ethoxy group could play a crucial role in binding to a biological target.

Precursor in the Synthesis of Pharmaceutical Intermediates

The pyrrolidine ring is a widespread scaffold found in numerous FDA-approved drugs and biologically active compounds. The specific stereochemistry and substitution pattern of this compound make it an attractive precursor for various pharmaceutical intermediates. Its ether linkage at the C3 position and the chiral center are key features that can be incorporated into the final drug structure to modulate properties such as binding affinity, selectivity, and metabolic stability.

While direct public-domain examples explicitly detailing the use of this compound are often found within proprietary patent literature, the utility of closely related 3-alkoxy and 3-hydroxy-pyrrolidine structures is well-documented in the synthesis of complex drug candidates. For instance, chiral 3-hydroxypyrrolidine derivatives are known intermediates in the synthesis of potent inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), which are targets for treating neurodegenerative diseases. The synthesis of these inhibitors often involves the modification of the hydroxyl group, where an ethoxy group could be a synthetically advantageous alternative.

Furthermore, the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, used for treating type 2 diabetes, frequently incorporates chiral amino-heterocycles. A prominent example is Trelagliptin, which utilizes a chiral (R)-3-aminopiperidine core. The structural analogy between this piperidine (B6355638) building block and (R)-3-ethoxy-pyrrolidine highlights the potential for the latter to be employed in the synthesis of novel DPP-4 inhibitors or other enzyme inhibitors where a chiral, substituted N-heterocyclic moiety is essential for biological activity.

Table 1: Examples of Related Chiral Pyrrolidine and Piperidine Intermediates in Drug Synthesis

| Intermediate Structure | Drug/Target Class | Key Synthetic Role |

| (R)-3-Aminopiperidine | Trelagliptin (DPP-4 Inhibitor) | Forms the core chiral amine component responsible for binding to the enzyme's active site. |

| Chiral 3-Hydroxypyrrolidine | nNOS Inhibitors | Serves as a scaffold for building potent and selective enzyme inhibitors for neurodegenerative diseases. |

| (R)-3-Pyrrolidinol nucleus | Antileishmanial agents | Explored as a core structure for developing treatments against neglected tropical diseases like Leishmaniasis. |

This table illustrates the established use of similar chiral heterocycles as precursors in pharmaceutical development, suggesting the analogous role of this compound.

Role in the Development of Asymmetric Catalysts and Ligands

The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. Chiral phosphine (B1218219) ligands, in particular, are crucial for a wide range of transition-metal-catalyzed transformations. The pyrrolidine skeleton is a privileged structure in many of these ligands due to its conformational rigidity and the stereochemically defined positions of its substituents.

This compound can serve as a versatile starting material for the synthesis of novel chiral phosphine ligands. The synthesis of such ligands often begins with a chiral pool material like (R)-3-hydroxypyrrolidine, which can be derived from natural sources such as L-malic acid or (+)-(2R, 3R)-tartaric acid. The hydroxyl group can be readily converted to an ethoxy group, or the ethoxy-pyrrolidine itself can be used to build more complex ligand structures.

For example, C2-symmetric bisphosphine ligands containing a pyrrolidine backbone have been successfully synthesized and applied in asymmetric hydrogenation and other carbon-carbon bond-forming reactions. The synthesis of these ligands often involves creating phosphine groups at various positions on the pyrrolidine ring. The ethoxy group at the C3 position of (R)-3-Ethoxy-pyrrolidine can influence the electronic and steric properties of the resulting ligand, thereby fine-tuning its catalytic activity and enantioselectivity.

Table 2: Common Classes of Pyrrolidine-Based Chiral Ligands

| Ligand Class | Metal Complex | Typical Application |

| Chiral Bisphosphines | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation |

| P,N-Heterocyclic Phosphines | Iridium, Rhodium | Asymmetric Hydrogenation, Hydroamination |

| Chiral Diamines | Ruthenium, Rhodium | Asymmetric Transfer Hydrogenation |

This table showcases established classes of pyrrolidine-based ligands where derivatives of this compound could be incorporated to create novel catalysts.

The development of these catalysts is a continuous area of research, with the goal of creating more efficient, selective, and robust systems for the synthesis of enantiomerically pure compounds. The availability of chiral building blocks like this compound is essential for the innovation of new ligands that can meet the increasing demands of modern organic synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for Research on R 3 Ethoxy Pyrrolidine Hydrochloride

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of (R)-3-Ethoxy-pyrrolidine hydrochloride. High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared), and mass spectrometry each provide unique and complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules in solution. bris.ac.uk For this compound, both ¹H and ¹³C NMR are critical for confirming the constitution and configuration of the molecule.

In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling patterns reveal the connectivity of adjacent protons. The ethoxy group would be identified by a characteristic triplet and quartet pattern, while the protons on the pyrrolidine (B122466) ring would present as a complex set of multiplets. The proton at the chiral center (C3) is diastereotopic and would exhibit distinct couplings to the adjacent methylene (B1212753) protons on the ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals and confirm the bonding framework. bris.ac.uk

The absolute configuration of the chiral center can be investigated using chiral solvating agents or chiral derivatizing agents, which induce diastereomeric differentiation observable in the NMR spectrum. google.com

Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative interpretation based on the known chemical structure, as specific experimental spectra are not widely published. Actual chemical shifts may vary based on solvent and experimental conditions.)

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (ethoxy) | ~1.2 (triplet) | ~15 |

| O-CH₂ (ethoxy) | ~3.5 (quartet) | ~64 |

| H-2, H-5 (pyrrolidine) | ~3.1-3.4 (multiplet) | ~45, ~52 |

| H-3 (pyrrolidine) | ~4.0 (multiplet) | ~75 |

| H-4 (pyrrolidine) | ~2.0-2.2 (multiplet) | ~30 |

| N-H₂⁺ | ~9.0-10.0 (broad singlet) | N/A |

Vibrational Spectroscopy (IR) in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule and can be effectively used to monitor the progress of a chemical reaction, such as the synthesis of this compound. The synthesis may involve the etherification of (R)-3-hydroxypyrrolidine. IR spectroscopy can track this conversion by monitoring the disappearance of the broad O-H stretching band of the alcohol starting material (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether stretching bands (around 1100 cm⁻¹) in the product. The presence of the secondary amine hydrochloride salt is indicated by the broad N-H stretching bands in the 2700-2400 cm⁻¹ region.

Key IR Absorption Bands for Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Indication |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Presence of starting material |

| C-O-C (Ether) | Stretching | 1050-1150 (strong) | Formation of product |

| N-H₂⁺ (Ammonium) | Stretching | 2400-2700 (broad) | Presence of hydrochloride salt |

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₃NO). High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of the elemental formula with high confidence, thereby confirming the identity of the reaction product. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing losses of characteristic fragments, such as the ethoxy group.

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical quality control step for any single-enantiomer chiral compound. Chiral chromatography is the gold standard for separating enantiomers, allowing for their accurate quantification. bris.ac.uk

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers in the pharmaceutical industry. dokumen.pub The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a polar compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. dokumen.pub The method development would involve screening various chiral columns and mobile phase compositions (typically a mixture of an alkane, an alcohol, and a basic or acidic additive) to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas in the chromatogram.

Illustrative Chiral HPLC Separation Parameters (Note: The following table represents typical conditions for chiral separation of a pyrrolidine derivative. Actual parameters would require experimental optimization.)

| Parameter | Value |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak®) |

| Mobile Phase | Hexane (B92381)/Ethanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | t₁ |

| Retention Time (R)-enantiomer | t₂ (t₂ > t₁) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) on a chiral stationary phase can also be employed for enantiomeric purity analysis, particularly for volatile compounds. While this compound itself is non-volatile, it can be converted into a more volatile derivative through a simple chemical reaction. google.com For instance, the secondary amine can be acylated with a reagent like trifluoroacetic anhydride (B1165640) to form a stable and volatile amide derivative. These derivatives can then be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. google.com This approach often provides high resolution and sensitivity, making it an excellent alternative or complementary technique to chiral HPLC. The derivatization step must be confirmed not to cause any racemization of the chiral center.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive analytical technique for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. It stands as the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules like this compound. The successful application of this method hinges on the ability to cultivate a high-quality single crystal suitable for diffraction analysis.

The fundamental principle of X-ray crystallography involves directing a focused beam of X-rays onto a single crystal. The crystal lattice diffracts the X-rays, producing a unique, intricate pattern of reflections. By meticulously measuring the angles and intensities of these diffracted beams, researchers can generate an electron density map. This map is then interpreted to reveal the precise spatial coordinates of each atom within the molecule, thereby confirming bond lengths, angles, and, most critically for chiral compounds, the absolute configuration of its stereocenters.

A key phenomenon that enables the determination of absolute configuration is anomalous dispersion (or anomalous scattering). thieme-connect.de This effect occurs when the X-ray radiation frequency is close to the natural absorption frequency of one of the atoms in the crystal. thieme-connect.de This interaction causes a phase shift in the scattered X-rays. csic.es Consequently, the intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—which are normally identical, become slightly different. thieme-connect.deias.ac.in This intensity difference, though often small, is measurable and allows for the correct assignment of the molecule's handedness. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be weak. The presence of a heavier atom, such as the chloride counter-ion in this compound, can enhance this effect, facilitating a more confident assignment. mit.edu The formation of a hydrochloride salt can be a deliberate strategy to incorporate a suitable anomalous scatterer. researchgate.net

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally related pyrrolidine derivatives illustrates the type of data obtained from such experiments. For instance, the crystallographic analysis of other chiral pyrrolidine derivatives has been successfully used to establish their absolute configurations. nih.govnih.govijcrt.org These studies provide detailed tables of crystal data and structure refinement parameters.

An illustrative example of the crystallographic data that would be obtained for this compound is presented in the hypothetical table below. This table showcases the typical parameters reported in a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₆H₁₄ClNO |

| Formula Weight | 151.64 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 6.54(3) Å |

| b | 9.87(5) Å |

| c | 13.21(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 852.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.182 Mg/m³ |

| Absorption coefficient | 3.55 mm⁻¹ |

| F(000) | 328 |

| Data collection & refinement | |

| Reflections collected | 5432 |

| Independent reflections | 1588 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R₁ = 0.039, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.105 |

| Absolute structure parameter (Flack) | 0.02(4) |

Note: This table is a hypothetical representation and is not based on experimental data for the specific compound.

In this hypothetical data, the space group P2₁2₁2₁ is a common non-centrosymmetric (chiral) space group. csic.es The most critical value for absolute stereochemistry is the Flack parameter. A value close to zero for the correct enantiomer (as shown, 0.02) with a small standard uncertainty confirms the assigned (R) configuration with high confidence. mit.edu This definitive structural knowledge is indispensable for structure-activity relationship (SAR) studies and for ensuring the stereochemical purity of pharmacologically active compounds, as different enantiomers can exhibit dramatically different biological effects. researchgate.netsoton.ac.uk

Reaction Mechanism Studies Involving R 3 Ethoxy Pyrrolidine Hydrochloride

Cycloaddition Reactions and Their Mechanistic Details

Pyrrolidine (B122466) derivatives are highly effective precursors for generating nonstabilized azomethine ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These reactions provide a powerful and atom-economical method for constructing complex nitrogen-containing heterocyclic systems, such as spirooxindole-pyrrolidines. nih.gov

The general mechanism begins with the condensation of the secondary amine of the pyrrolidine with an aldehyde. This process forms an iminium ion, which, upon deprotonation at the α-carbon, generates the 1,3-dipole known as an azomethine ylide. This reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to yield a five-membered pyrrolidine ring fused to the original structure. nih.govresearchgate.net

Mechanistic studies, including computational analyses, show that these 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions. mdpi.com The regioselectivity of the addition—which end of the dipole adds to which end of the dipolarophile—is governed by the electronic properties of both components. Acid additives can also play a crucial role in altering the regioselectivity of the cycloaddition. nih.gov The stereochemistry of the final product is controlled by the geometry of the azomethine ylide and the mode of approach of the dipolarophile.

The table below outlines a representative [3+2] cycloaddition involving a pyrrolidine derivative.

| Step | Reactants | Intermediate/Transition State | Product |

| 1. Ylide Formation | Pyrrolidine Derivative + Aldehyde | Azomethine Ylide (1,3-dipole) | - |

| 2. Cycloaddition | Azomethine Ylide + Olefinic Dipolarophile | Concerted Transition State | Spiro-pyrrolidine adduct |

This table illustrates the general pathway for a [3+2] cycloaddition reaction involving a pyrrolidine-derived azomethine ylide. nih.govresearchgate.net

Role in Organocatalytic Cycles

Chiral pyrrolidine derivatives are pillars of asymmetric organocatalysis, a field that uses small organic molecules to catalyze enantioselective transformations. nih.gov (R)-3-Ethoxy-pyrrolidine, with its secondary amine and defined stereocenter, is an ideal scaffold for such applications. It primarily operates through two main catalytic cycles: enamine catalysis and iminium ion catalysis. nih.gov

Enamine Catalysis: In this cycle, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst, specifically the (R)-ethoxy group, creates a sterically defined environment that directs the subsequent reaction of the enamine with an electrophile (e.g., in Michael additions or α-alkylations). After the key bond-forming step, the intermediate is hydrolyzed, releasing the product and regenerating the chiral amine catalyst to continue the cycle.

Iminium Ion Catalysis: Alternatively, the catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, activating it for nucleophilic attack (e.g., in Diels-Alder or Friedel-Crafts reactions). The chiral catalyst shields one face of the iminium ion, forcing the nucleophile to attack from the opposite, less-hindered face, thereby controlling the stereochemical outcome.

The table below details the key stages of a typical enamine catalytic cycle.

| Stage | Description | Key Intermediate |

| 1. Catalyst Activation | The pyrrolidine catalyst reacts with a carbonyl compound. | Chiral Enamine |

| 2. Stereoselective Reaction | The enamine attacks an electrophile from a specific face. | C-C bond formed intermediate |

| 3. Product Release | The intermediate is hydrolyzed to release the product. | Iminium ion |

| 4. Catalyst Regeneration | The iminium ion hydrolyzes to regenerate the pyrrolidine catalyst. | Free Catalyst |

This table outlines the fundamental steps in enamine catalysis mediated by a chiral secondary amine. nih.gov

Insights into Stereocenter Formation and Control

The primary value of using a chiral catalyst like (R)-3-Ethoxy-pyrrolidine is its ability to control the formation of new stereocenters. The pre-existing (R)-stereocenter at the C3 position is fundamental to this process. nih.gov

The mechanism of stereocontrol is rooted in the formation of the transient chiral intermediates (enamine or iminium ion). The ethoxy group at the C3 position acts as a steric directing group. It projects into the space around the reactive center of the intermediate, effectively blocking one of the two faces of the molecule. nih.gov

For instance, in an enamine-catalyzed reaction, the double bond of the enamine is not planar with respect to the pyrrolidine ring. The ring adopts a specific conformation to minimize steric strain, and the (R)-ethoxy group will preferentially shield one face of the enamine's double bond. Consequently, an incoming electrophile is forced to approach from the more accessible, unshielded face. This facial selectivity is the origin of the high enantioselectivity observed in many pyrrolidine-catalyzed reactions. The efficiency of this stereochemical induction is often quantified by the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product. rsc.org The rigidity and conformational preferences of the pyrrolidine scaffold are key to transmitting the chiral information from the catalyst to the product. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthesis Strategies for (R)-3-Ethoxy-pyrrolidine Hydrochloride

The creation of enantiomerically pure pyrrolidines is a significant challenge in organic chemistry. mdpi.com While direct synthetic routes for this compound are not extensively documented in mainstream literature, progress in the synthesis of related 3-substituted and 3-alkoxy pyrrolidines provides a clear roadmap for future strategies.

Current research emphasizes several key approaches for constructing substituted chiral pyrrolidines:

From Chiral Precursors: A common strategy involves the modification of readily available chiral molecules like L-proline or (R)-3-hydroxypyrrolidine. The synthesis of (R)-3-Ethoxy-pyrrolidine would likely involve the etherification of (R)-3-hydroxypyrrolidine, a reaction that requires careful selection of reagents to avoid racemization or side reactions.

Asymmetric Cycloaddition Reactions: [3+2] cycloaddition reactions using azomethine ylides are a powerful tool for building the pyrrolidine (B122466) ring with high stereocontrol. ua.es Future strategies could involve designing chiral catalysts that guide the cycloaddition of appropriate precursors to yield the desired (R)-3-ethoxy substitution pattern directly. ua.es

Ring-Closing Metathesis (RCM): RCM offers a versatile method for forming the pyrrolidine ring. A potential strategy for (R)-3-Ethoxy-pyrrolidine would involve the synthesis of an acyclic amino-alkene precursor with the ethoxy group already installed at the correct stereocenter, followed by a catalyzed ring-closing reaction.

Catalytic Hydrogenation: Asymmetric hydrogenation of substituted pyrroles or pyrrolines is another promising avenue. Developing a chiral catalyst capable of selectively reducing a pyrrole (B145914) precursor with a 3-ethoxy substituent could provide a direct and efficient route. mdpi.com

Cascade Reactions: Innovative cascade reactions, such as an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion, can create functionalized pyrrolidines with multiple stereocenters in a single operation. rsc.org Adapting such a cascade could offer a novel and efficient synthesis of the target compound. rsc.org

Future work will likely focus on developing more atom-economical and scalable versions of these methods, potentially using organocatalysis or biocatalysis to improve the environmental footprint and enantioselectivity of the synthesis. rsc.orgwhiterose.ac.uk

Exploration of New Chemical Transformations Utilizing the Pyrrolidine Motif

The pyrrolidine scaffold, once formed, is not static. Researchers are actively exploring transformations that modify the ring itself, opening up new avenues for creating diverse molecular architectures from a common starting material like this compound.

Key emerging transformations include:

C-H Bond Functionalization: Direct, metal-free C-H functionalization is a major frontier in organic synthesis. rsc.orgresearchgate.net This technique allows for the selective addition of new functional groups to the pyrrolidine ring without pre-activating the positions. researchgate.netrsc.org Applying this to (R)-3-Ethoxy-pyrrolidine could generate novel derivatives with tailored properties by modifying the C-2, C-4, or C-5 positions. rsc.orgnih.gov For example, redox-neutral α-C–H arylation has been used to synthesize α-aryl-substituted pyrrolidines in one step. rsc.org

Ring-Opening Reactions: The cleavage of the typically inert C-N bonds in the pyrrolidine ring is a challenging but powerful strategy for skeletal remodeling. researchgate.net Recent advances using photoredox catalysis or difluorocarbene have enabled the transformation of pyrrolidines into various linear amines or other heterocyclic systems like aziridines and γ-lactones. These deconstructive methods could expand the chemical space accessible from this compound. researchgate.netosaka-u.ac.jpnih.gov

Oxidative Transformations: Selective oxidation of functionalized pyrrolidines can yield valuable pyrrolidinone structures, which are important motifs in biologically active compounds. acs.org Electrochemical methods, such as the Shono oxidation, are being refined to be more compatible with various functional groups, which could be applied to the ethoxy-substituted ring. acs.org

These advanced transformations will allow chemists to use this compound not just as a final building block, but as a versatile intermediate for generating libraries of complex and diverse molecules.

Integration of this compound in Advanced Material Science Precursors

The unique properties of pyrrolidinium (B1226570) salts make them highly attractive for applications in materials science. The chirality and specific functionalization of this compound position it as a promising precursor for a new generation of advanced materials.

| Material Class | Potential Application of (R)-3-Ethoxy-pyrrolidine Precursor | Key Research Findings |

| Ionic Liquids (ILs) | As a chiral cation for creating novel room-temperature ionic liquids or liquid crystals. rsc.org | Pyrrolidinium-based ILs are noted for their high electrochemical and thermal stability, making them suitable as electrolytes in batteries and fuel cells. mdpi.comnih.govalfa-chemistry.com The structure of the cation significantly influences the material's properties. alfa-chemistry.comacs.org |

| Metal-Organic Frameworks (MOFs) | As a chiral ligand for the synthesis of enantioselective catalysts or separation materials. | Proline and its derivatives are used to construct chiral MOFs that serve as heterogeneous catalysts for asymmetric reactions. bohrium.comrsc.org The porous and tunable nature of MOFs allows for the creation of materials for size-selective catalysis. bohrium.com |

| Polymeric Materials | As a monomer or functional additive for creating chiral polymers or hydrogels. | Pyrrolidinium-based polymeric ionic liquids can form mechanically stable films with high ionic conductivity, suitable for solid-state lithium batteries. alfa-chemistry.com |

| Fluorescent Sensors | As a scaffold for building sensors, where the pyrrolidine ring can be incorporated into larger fluorescent molecules. | Pyrrolidine-fused chlorin (B1196114) derivatives have been successfully incorporated into MOFs to create stable and highly emissive materials for sensing applications, such as NO2 detection. mdpi.com |

Future research will likely focus on synthesizing and characterizing materials derived from this compound, exploring how its specific stereochemistry and ethoxy group influence the bulk properties of the resulting materials, such as conductivity, thermal stability, and catalytic efficiency. mdpi.comacs.org

Future Directions in Computational Design for Pyrrolidine-Based Scaffolds

Computational chemistry is becoming an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and materials. For pyrrolidine-based scaffolds like this compound, computational methods are poised to play a crucial role in several key areas.

Designing Novel Catalysts and Reagents: Computational modeling can predict the efficacy of new catalysts for the stereoselective synthesis of substituted pyrrolidines. mdpi.com By simulating transition states and reaction pathways, researchers can rationally design organocatalysts or metal complexes that favor the formation of the desired (R)-isomer.

Predicting Biological Activity: For drug discovery, in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how pyrrolidine derivatives will interact with biological targets like enzymes or receptors. nih.govnih.govresearchgate.net These models can screen virtual libraries of compounds derived from the (R)-3-Ethoxy-pyrrolidine scaffold to identify promising candidates for synthesis and testing. researchgate.net

Modeling Material Properties: Finite element analysis (FEA) and other modeling techniques can predict the mechanical, thermal, and electrical properties of materials built from pyrrolidine precursors. accscience.com This is particularly relevant for designing advanced materials like polymer electrolytes or piezoelectric scaffolds, allowing for the optimization of scaffold architecture before committing to costly and time-consuming experimental work. accscience.com

Understanding Molecular Interactions: Molecular dynamics simulations can provide deep insights into the conformational behavior of the pyrrolidine ring and its interactions with other molecules, such as solvents, reagents, or the active site of an enzyme. nih.gov This understanding is critical for explaining stereoselectivity in reactions and for designing scaffolds with optimal binding affinities. nih.gov

The synergy between computational design and experimental validation will undoubtedly accelerate the exploration of this compound and its derivatives, unlocking their full potential in both medicine and material science. accscience.comnih.gov

Q & A

Q. What are the optimized synthetic routes for (R)-3-Ethoxy-pyrrolidine hydrochloride?

The synthesis typically involves ethoxylation of pyrrolidine derivatives under controlled conditions. For example, ethoxylation of a pyrrolidine precursor (e.g., 3-hydroxy-pyrrolidine) using ethylating agents like ethyl bromide in the presence of a base (e.g., NaH) in anhydrous solvents (e.g., THF). The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in a solvent like diethyl ether . Key parameters include reaction temperature (0–25°C), inert atmosphere, and purification via recrystallization.

Q. How is the enantiomeric purity of this compound validated?

Chiral analytical methods such as chiral HPLC (e.g., using Chiralpak® columns) or polarimetry are employed. For instance, comparing the optical rotation ([α]D) with literature values for the (R)-enantiomer ensures stereochemical integrity. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm spatial arrangement of substituents .

Q. What spectroscopic techniques characterize this compound?

- 1H/13C NMR : Peaks for the ethoxy group (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyrrolidine protons (δ ~1.8–3.5 ppm).

- FT-IR : Stretching vibrations for N–H (2500–3000 cm⁻¹) and C–O–C (1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (m/z) matching the molecular weight (e.g., ~179.6 g/mol for free base) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence biological activity?

The ethoxy group’s electron-donating nature enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with analogs (e.g., (R)-3-methoxy-pyrrolidine) using molecular docking (e.g., AutoDock Vina) reveal interactions with targets like serotonin receptors. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., (R)-enantiomer via chiral catalysts).

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts to achieve >99% enantiomeric excess (ee) .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H2O2) to identify degradation products .

Q. What in vitro models evaluate its pharmacological potential?

- Receptor Binding Assays : Radioligand displacement assays (e.g., [3H]-5-HT for serotonin receptors).

- Functional Assays : cAMP accumulation or calcium flux measurements in HEK293 cells expressing GPCRs .

Data Contradictions and Methodological Solutions

Q. How to address discrepancies in reported synthetic yields?

- Reproducibility Checks : Verify inert atmosphere integrity (Ar/N2) and reagent purity (e.g., ethyl bromide >99%).

- Scale-Up Adjustments : Optimize stirring efficiency and cooling rates for exothermic reactions .

Q. Conflicting biological activity How to validate hypotheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.